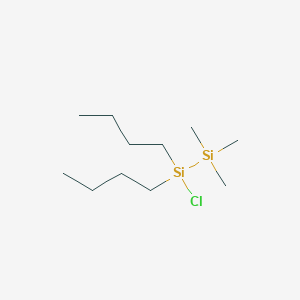
7-Methyloxepan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyloxepan-2-ol is an organic compound with the molecular formula C7H14O2 It is a member of the oxepane family, which consists of seven-membered ring ethers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Methyloxepan-2-ol can be synthesized through several methods. One common approach involves the reduction of 7-methyl-2-oxepanone using reducing agents such as diisobutylaluminum hydride in methylene chloride at low temperatures . Another method includes the use of Grignard reagents to react with appropriate precursors to form the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyloxepan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 7-Methyl-2-oxepanone and other ketones.
Reduction: Various alcohols and hydrocarbons.
Substitution: Halogenated compounds and other derivatives.
Applications De Recherche Scientifique
7-Methyloxepan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7-Methyloxepan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-4-isopropenyl-7-methyloxepan-2-one: A terpene lactone with similar structural features.
4-Isopropenyl-7-methyloxepan-2-one: Another related compound with an isoprenyl group at position 4.
Uniqueness
7-Methyloxepan-2-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
111710-97-5 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
7-methyloxepan-2-ol |
InChI |
InChI=1S/C7H14O2/c1-6-4-2-3-5-7(8)9-6/h6-8H,2-5H2,1H3 |
Clé InChI |
XQWUVURKGQJCFF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC(O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


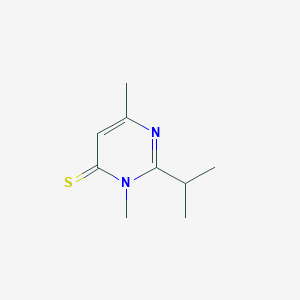

![(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene](/img/structure/B14327714.png)

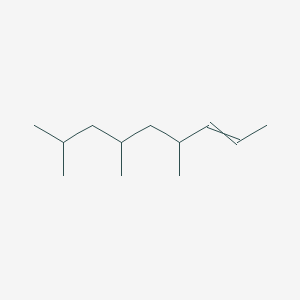
![tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B14327727.png)
![[2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14327735.png)
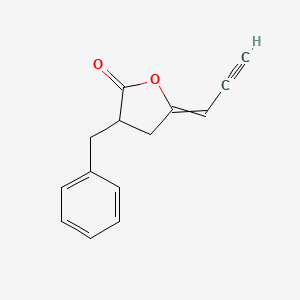
![1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B14327751.png)
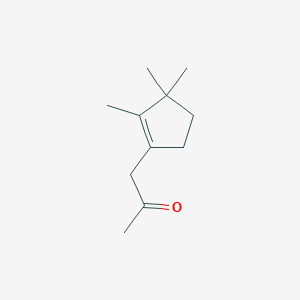

![Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14327764.png)
![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)
